8-Hydroxy Carvedilol-d3 8-Hydroxy Carvedilol-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209945
InChI:
SMILES:
Molecular Formula: C₂₄H₂₃D₃N₂O₅
Molecular Weight: 425.49

8-Hydroxy Carvedilol-d3

CAS No.:

Cat. No.: VC0209945

Molecular Formula: C₂₄H₂₃D₃N₂O₅

Molecular Weight: 425.49

* For research use only. Not for human or veterinary use.

8-Hydroxy Carvedilol-d3 -

Specification

Molecular Formula C₂₄H₂₃D₃N₂O₅
Molecular Weight 425.49

Introduction

Chemical Properties and Structure

8-Hydroxy Carvedilol-d3 represents a modified version of carvedilol, containing deuterium atoms that distinguish it from the non-deuterated compound. This stable isotope labeling serves critical functions in research applications, particularly for tracking the compound through metabolic pathways.

Structural Characteristics

The compound features a hydroxyl group at the 8-position of the carvedilol structure, which significantly influences its biological activity and metabolic profile. This structural modification, combined with the presence of deuterium atoms, creates a unique chemical entity that retains the core pharmacological properties of carvedilol while offering enhanced research utility.

Chemical Identity Parameters

The detailed chemical specifications of 8-Hydroxy Carvedilol-d3 provide essential information for researchers working with this compound. The following table summarizes the key chemical identity parameters:

ParameterValue
Molecular FormulaC24D3H23N2O5
Molecular Weight425.492 g/mol
Accurate Mass425.203
SIL TypeDeuterium
IUPAC Name5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol

The SMILES notation for 8-Hydroxy Carvedilol-d3 is [2H]C([2H])([2H])Oc1ccccc1OCCNCC(O)COc2cccc3[nH]c4c(O)cccc4c23, providing a linear representation of its molecular structure .

Structural Relationship to Carvedilol

  • The presence of a hydroxyl group at the 8-position, which impacts biological activity

  • The incorporation of three deuterium atoms, enhancing stability and enabling precise tracking in metabolic studies

Biological Activity and Therapeutic Implications

The biological profile of 8-Hydroxy Carvedilol-d3 exhibits notable similarities to its parent compound carvedilol, while offering distinct properties due to its structural modifications.

Antioxidant Properties

8-Hydroxy Carvedilol-d3 demonstrates significant antioxidant properties that contribute to its potential therapeutic value. These properties are beneficial in reducing oxidative stress associated with cardiovascular diseases. Like carvedilol, it has been shown to enhance the antioxidant effects of vitamins E and C, leading to decreased protein carbonyls and increased levels of reduced glutathione in treated subjects.

Comparative Pharmacological Profile

While specific pharmacokinetic data for 8-Hydroxy Carvedilol-d3 is limited in the available research, the parent compound carvedilol exhibits well-documented pharmacological parameters that provide context for understanding this derivative:

ParameterCarvedilol ValueRelevance to 8-Hydroxy Carvedilol-d3
Time to Peak Plasma Concentration1-2 hoursMay be altered by hydroxyl modification
Protein Binding≥95%Likely similar due to structural similarity
Volume of Distribution1.5-2 L/kgMay differ due to hydroxylation
Absolute Bioavailability~25%Subject to similar first-pass metabolism
Elimination Half-life6-8 hoursMay be extended by deuteration

Carvedilol undergoes substantial first-pass metabolism with an absolute bioavailability of approximately 25%, and less than 2% of the administered dose is found unchanged in urine . The hydroxylation at the 8-position in 8-Hydroxy Carvedilol-d3 may alter these parameters, potentially affecting its metabolic profile and therapeutic efficacy.

Synthesis and Characterization

The development of 8-Hydroxy Carvedilol-d3 involves specialized synthetic approaches and precise analytical characterization.

Analytical Characterization

Characterization of 8-Hydroxy Carvedilol-d3 typically employs sophisticated analytical techniques. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for the detection and quantification of carvedilol and its metabolites in plasma samples, which could be adapted for 8-Hydroxy Carvedilol-d3 . These methods are crucial for pharmacokinetic studies and can achieve high sensitivity and specificity.

Research Applications

8-Hydroxy Carvedilol-d3 serves as a valuable research tool with diverse applications in pharmaceutical and biomedical research.

Pharmacokinetic Studies

The compound's primary research application is in pharmacokinetic studies, where its deuterated nature allows researchers to trace metabolic pathways with high precision. This capability is essential for understanding:

  • The metabolic fate of carvedilol derivatives

  • Clearance mechanisms and elimination pathways

  • Tissue distribution and accumulation patterns

Drug-Drug Interaction Studies

8-Hydroxy Carvedilol-d3 serves as a valuable tool for understanding drug-drug interactions, particularly those involving cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP2C9. These studies are crucial for:

  • Identifying potential contraindications with other medications

  • Understanding the impact of enzyme inducers or inhibitors on metabolism

  • Predicting variability in drug response among different patient populations

Metabolic Profiling

The compound enables detailed metabolic profiling studies that can reveal important insights into:

  • Phase I and Phase II metabolic transformations

  • The role of specific enzymes in metabolite formation

  • Interindividual variability in metabolic capacity due to genetic polymorphisms

Related Compounds and Metabolites

Understanding the relationship between 8-Hydroxy Carvedilol-d3 and its related compounds provides valuable context for its research applications.

Parent Compound: Carvedilol

Carvedilol, the parent compound of 8-Hydroxy Carvedilol-d3, is a non-selective β-adrenoceptor blocking drug with vasodilating activity primarily due to α1-adrenoceptor blocking properties . It exhibits complex pharmacokinetics, with significant first-pass metabolism and multiple metabolic pathways.

Structural Relationships

The following table compares key aspects of 8-Hydroxy Carvedilol-d3 with related compounds:

CompoundKey Structural FeaturesPrimary Research Value
8-Hydroxy Carvedilol-d3Hydroxyl at 8-position, three deuterium atomsPharmacokinetic tracer, metabolic studies
CarvedilolBase structure, non-deuteratedClinical therapeutic agent
4'-hydroxyphenyl carvedilolHydroxylation at 4'-positionMetabolite biomarker
8-Hydroxy Carvedilol-d3 8-O-β-D-GlucuronideGlucuronidation of 8-OH groupElimination pathway marker

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